molecular formula C10H12O3 B1338343 Methyl 3-ethyl-4-hydroxybenzoate CAS No. 22934-36-7

Methyl 3-ethyl-4-hydroxybenzoate

Cat. No. B1338343
CAS RN: 22934-36-7
M. Wt: 180.2 g/mol
InChI Key: OWENFSGMTMHRCB-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-4-hydroxybenzoate is a derivative of hydroxybenzoic acid, which is a common structural motif in various chemical compounds with diverse applications. The core structure consists of a benzoic acid moiety with a hydroxyl group at the fourth position and an ester function at the carboxylic acid, where the methyl group is replaced by an ethyl group in this particular derivative.

Synthesis Analysis

The synthesis of related compounds typically involves esterification reactions, where an alcohol reacts with an acid or acid derivative. For instance, ethyl 3,4-dihydroxybenzoate is synthesized from 4-methylcatechol through oxidation and esterification reactions, with the yield being significantly influenced by the reaction conditions such as catalyst dosage, reaction time, and temperature . Similarly, methyl 4-hydroxybenzoate, also known as methyl paraben, can be synthesized through esterification of 4-hydroxybenzoic acid with methanol .

Molecular Structure Analysis

The molecular structure of methyl 4-hydroxybenzoate has been determined using single-crystal X-ray diffraction, revealing a 3D framework stabilized by extensive intermolecular hydrogen bonding . The Hirshfeld surface analysis further elucidates the intermolecular interactions and crystal packing . These techniques could similarly be applied to analyze the structure of methyl 3-ethyl-4-hydroxybenzoate.

Chemical Reactions Analysis

The chemical reactivity of hydroxybenzoate esters includes hydrolysis and decarboxylation under certain conditions. For example, the hydrolysis of methyl, ethyl, and n-propyl 4-hydroxybenzoate esters has been studied, showing that these esters can undergo hydrolysis followed by decarboxylation to form phenol . The kinetics of these reactions are influenced by pH and temperature . Additionally, the carbon-sulfur bond fission in some benzoate esters has been observed, indicating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-hydroxybenzoate have been studied through experimental and computational methods. The FT-IR spectrum correlates well with computed vibrational spectra, and the energies of the frontier orbitals, HOMO and LUMO, have been used to calculate chemical quantum parameters, which help in understanding the molecule's reactivity . The stability of hydroxybenzoate esters under sterilizing conditions has also been reported, which is relevant for their use as preservatives .

Scientific Research Applications

Kinetic Studies and Chemical Behavior

One study explored the kinetics of alkaline hydrolysis and ethanolysis reactions of methyl 4-hydroxybenzoate in ethanol-water systems, revealing the influence of solvent composition on reaction rates and providing insights into its chemical stability and reactivity under different conditions (Sunderland & Watts, 1985). Another investigation focused on the crystal structure and intermolecular interactions of methyl 4-hydroxybenzoate, offering a detailed analysis of its molecular determinants that underlie known pharmaceutical activity through computational and experimental approaches (Sharfalddin et al., 2020).

Environmental and Health Impact Studies

Research on the metabolism of parabens in human bodies has identified methyl- and ethyl-protocatechuates as novel biomarkers, suggesting the transformation of parabens and emphasizing the importance of considering these metabolites in assessing human exposure to parabens (Wang & Kannan, 2013). Additionally, studies have examined the effects of parabens on adipocyte differentiation , indicating potential implications for obesity, with parabens promoting adipogenesis in both murine and human adipose-derived cells (Hu et al., 2013).

Analytical Methodologies

The development of analytical methods for detecting parabens in various matrices demonstrates the significance of accurate measurement techniques. For instance, an electrochemical approach using a boron-doped diamond electrode showed promise for the sensitive detection of parabens in hydro-alcoholic solutions and water, illustrating the compound's electrochemical properties and potential environmental impacts (Radovan et al., 2008).

Photodegradation and Environmental Persistence

The photodegradation of parabens , including methyl paraben, has been studied to understand their stability and transformation products under UV light, highlighting the environmental fate of these compounds and their potential eco-toxic effects (Gmurek et al., 2015).

Future Directions

“Methyl 3-ethyl-4-hydroxybenzoate” and similar compounds are commonly used as antimicrobial preservatives in foods, drugs, and cosmetics . As such, future research and development may focus on improving the efficacy of these compounds as preservatives, exploring new applications, and assessing their safety and environmental impact.

properties

IUPAC Name

methyl 3-ethyl-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWENFSGMTMHRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701246860
Record name Benzoic acid, 3-ethyl-4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-ethyl-4-hydroxybenzoate

CAS RN

22934-36-7
Record name Benzoic acid, 3-ethyl-4-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22934-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-ethyl-4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-ethyl-4-hydroxybenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA O'Meara, C Yoakim, PR Bonneau… - Journal of medicinal …, 2005 - ACS Publications
A series of novel 8-substituted dipyridodiazepinone-based inhibitors were investigated for their antiviral activity against wild type human immunodeficiency virus (HIV-1) and the …
Number of citations: 34 pubs.acs.org

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